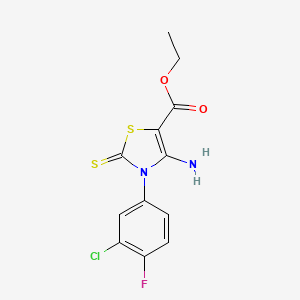

Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-20-6) is a thiazole derivative characterized by a dihydrothiazole core substituted with a 3-chloro-4-fluorophenyl group, an amino group, and a thioxo moiety. Its molecular formula is C₁₂H₁₀ClFN₂O₂S₂, with a molecular weight of 332.81 g/mol . The compound’s structure combines aromatic, heterocyclic, and ester functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)6-3-4-8(14)7(13)5-6/h3-5H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCFBPBKVBDVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129232 | |

| Record name | Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312922-20-6 | |

| Record name | Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312922-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 312922-20-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is with a molecular weight of approximately 332.8 g/mol. The compound features a thiazole ring that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClFN₂O₂S₂ |

| Molecular Weight | 332.8 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 476.5 ± 55.0 °C |

| Flash Point | 242.0 ± 31.5 °C |

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, as anticancer agents . A structure-activity relationship analysis indicates that the presence of electron-withdrawing groups such as chlorine and fluorine enhances cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro testing revealed that compounds similar to Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo exhibited significant cytotoxic effects:

- IC50 Values : Compounds with similar thiazole structures demonstrated IC50 values ranging from 1.61 µg/mL to 10 µg/mL against different cancer cell lines such as Jurkat and A-431 cells .

These findings suggest that the thiazole moiety plays a critical role in the anticancer activity of these compounds.

Antibacterial Activity

Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo has also been evaluated for its antibacterial properties . Research indicates that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings

A study assessing various thiazole hybrids indicated that modifications at specific positions on the thiazole ring could enhance antibacterial efficacy:

- Screening Results : Certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo is heavily influenced by its structural components:

- Thiazole Ring : Essential for anticancer and antibacterial activities.

- Substituents on Phenyl Ring : Electron-withdrawing groups like Cl and F significantly improve potency.

- Amino Group : The presence of an amino group at the fourth position enhances interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds within the thiazole family, including ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, exhibit notable antimicrobial properties. Studies have shown efficacy against a range of bacterial and fungal strains, which positions this compound as a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Its structure allows for interactions with various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has also shown promise in reducing inflammation. Its ability to modulate inflammatory pathways could make it useful in treating conditions such as arthritis and other inflammatory diseases.

Chemical Synthesis and Modifications

The synthesis of ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step chemical reactions. Key synthesis steps include:

- Formation of the Thiazole Ring : The thiazole core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The amino and carboxylate groups are introduced through nucleophilic substitution reactions.

- Halogenation : The chlorination and fluorination steps are crucial for enhancing the biological activity of the compound.

These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound, enhancing its efficacy and selectivity towards target proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is essential for optimizing its biological activity. Key insights include:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substitution | Enhances binding affinity to target proteins |

| Fluorine Substitution | Increases lipophilicity and cellular uptake |

| Amino Group | Essential for biological activity and interaction |

These modifications are critical in designing derivatives with improved therapeutic profiles .

Case Studies

Several case studies have highlighted the applications of ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies showed that this compound could induce apoptosis in breast cancer cell lines by activating caspase pathways. The findings suggest potential use as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylates. Key structural analogs and their distinguishing features are summarized below:

Structure-Activity Relationships (SAR)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how are intermediates characterized?

- Methodology : Synthesis typically involves cyclocondensation of substituted thioureas with ethyl 2-chloroacetoacetate under reflux in ethanol. Key intermediates are characterized via , , and IR spectroscopy to confirm functional groups (e.g., thioxo at ~1563 cm) and purity. Mass spectrometry (EI) is used to verify molecular ion peaks (e.g., [M] at m/z 344.97) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : identifies aromatic protons from the 3-chloro-4-fluorophenyl group (δ 7.2–7.8 ppm) and the ethyl ester (δ 1.3–4.3 ppm). confirms the thiazole ring carbons (δ 160–180 ppm) and carbonyl groups .

- IR : Peaks at ~1700 cm (ester C=O) and ~3187 cm (NH stretching) validate functional groups .

- MS : High-resolution MS matches the exact mass (344.9718 g/mol) to rule out impurities .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodology :

- Handling : Use PPE (gloves, goggles) to avoid inhalation/skin contact. Work in a fume hood due to potential toxicity (H300–H420 codes) .

- Storage : Store in airtight containers at –20°C in a dry, dark environment to prevent decomposition. Avoid exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The 3-chloro-4-fluorophenyl group may engage in hydrophobic interactions, while the thioxo moiety participates in hydrogen bonding .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites (e.g., sulfur atoms in the thiazole ring) .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

- Methodology :

- X-ray Diffraction : Use SHELX programs for structure solution and refinement. WinGX/ORTEP visualizes anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···S interactions) .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., motifs) and predict packing efficiency .

Q. How do substituent variations (e.g., chloro vs. nitro groups) impact biological activity, and how can SAR studies be designed?

- Methodology :

- SAR Framework : Synthesize analogs (e.g., replacing 3-chloro-4-fluorophenyl with 4-nitrophenyl) and assay against microbial/cancer cell lines. Compare IC values to quantify potency shifts .

- Mechanistic Assays : Use ELISA/Western blotting to assess enzyme inhibition (e.g., COX-2) or apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies address contradictions in reported biological data (e.g., varying antimicrobial efficacy across studies)?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., bacterial strain, concentration). For example, discrepancies may arise from differences in solvent (DMSO vs. aqueous buffers) affecting compound solubility .

- Control Experiments : Validate purity via HPLC and exclude cytotoxicity artifacts using MTT assays on mammalian cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.